REACTION_CXSMILES
|
[P:1]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.II.[O:25]=O>[Fe](Cl)(Cl)Cl>[P:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[O:25]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
710 g
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating/cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 115°-120° C. with efficient agitation
|
Type
|
TEMPERATURE
|
Details
|
These conditions were maintained
|
Type
|
TEMPERATURE
|
Details
|
by applying sufficient cooling
|
Type
|
CUSTOM
|
Details
|
The oxygenation
|
Type
|
CUSTOM
|
Details
|
was isolated from the outside pressure line
|
Type
|
WAIT
|
Details
|
The total reaction time was 5 hours
|
Duration
|
5 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 747 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |